REACTION_CXSMILES
|
[CH3:1][S-:2].[Na+].[CH3:4][C:5]1[S:13][C:12]2[C:11](Cl)=[N:10][CH:9]=[N:8][C:7]=2[CH:6]=1>C(#N)C>[CH3:4][C:5]1[S:13][C:12]2[C:11]([S:2][CH3:1])=[N:10][CH:9]=[N:8][C:7]=2[CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=2N=CN=C(C2S1)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washes were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=2N=CN=C(C2S1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 665 mg | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |